3-Amino-9-ethyl-8-hydroxy-8-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-9-ETHYL-8-HYDROXY-8-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[44]NON-3-EN-4-YL CYANIDE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-9-ETHYL-8-HYDROXY-8-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles with various alkylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-9-ETHYL-8-HYDROXY-8-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-AMINO-9-ETHYL-8-HYDROXY-8-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-AMINO-9-ETHYL-8-HYDROXY-8-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-AMINO-8-HYDROXY-1,6-DIOXO-4-CYANO-2,7-DIAZASPIRO[4.4]NONANE
- 9-ALKYL-8-METHOXY-8-METHYL-1,3,6-TRIOXO-2,7-DIAZASPIRO[4.4]NONANE-4-CARBONITRILES
Uniqueness
3-AMINO-9-ETHYL-8-HYDROXY-8-METHYL-1,6-DIOXO-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features provides it with distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H14N4O3 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
8-amino-4-ethyl-3-hydroxy-3-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-8-ene-9-carbonitrile |
InChI |
InChI=1S/C11H14N4O3/c1-3-6-10(2,18)15-9(17)11(6)5(4-12)7(13)14-8(11)16/h6,18H,3,13H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
FRHBXASFXOPUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NC(=O)C12C(=C(NC2=O)N)C#N)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.